1,1-Dibromo-2-methylprop-1-ene

Catalog No.
S15318076
CAS No.
13353-06-5
M.F
C4H6Br2
M. Wt
213.90 g/mol
Availability
In Stock
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1,1-Dibromo-2-methylprop-1-ene

CAS Number

13353-06-5

Product Name

1,1-Dibromo-2-methylprop-1-ene

IUPAC Name

1,1-dibromo-2-methylprop-1-ene

Molecular Formula

C4H6Br2

Molecular Weight

213.90 g/mol

InChI

InChI=1S/C4H6Br2/c1-3(2)4(5)6/h1-2H3

InChI Key

JRQAPELIEVHZDW-UHFFFAOYSA-N

Canonical SMILES

CC(=C(Br)Br)C

1,1-Dibromo-2-methylprop-1-ene is a halogenated alkene with the molecular formula C4H6Br2\text{C}_4\text{H}_6\text{Br}_2. It features two bromine atoms attached to the first carbon atom of a propene chain, alongside a methyl group on the second carbon. This compound is characterized by its unsaturated structure, which includes a carbon-carbon double bond, making it reactive in various chemical processes. Its systematic name reflects its structural configuration, indicating the positions of the bromine substituents and the methyl group.

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of substituted alkenes.
  • Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to yield 2-methylprop-1-yne (isobutyne).
  • Addition Reactions: The double bond can react with electrophiles such as hydrogen halides or halogens to form various addition products. For example, it can react with hydrogen bromide to produce 1,2-dibromo-2-methylpropane .

Several synthetic routes exist for the preparation of 1,1-dibromo-2-methylprop-1-ene:

  • Bromination of 2-Methylpropene: This method involves reacting 2-methylpropene with bromine in a suitable solvent (e.g., carbon tetrachloride) under controlled conditions. The reaction proceeds via a free radical mechanism.
  • Addition of Hydrogen Bromide: In this two-step process, hydrogen bromide is first added to 2-methylpropene, followed by a subsequent bromination step to yield the dibromo compound .

1,1-Dibromo-2-methylprop-1-ene finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Agricultural Chemicals: Its derivatives may be used in agrochemicals for pest control or as herbicides.
  • Material Science: The compound may contribute to the development of polymers or other materials due to its reactive double bond and halogen substituents .

Several compounds share structural similarities with 1,1-dibromo-2-methylprop-1-ene. Here are some notable examples:

Compound NameStructure TypeKey Differences
1-Bromo-2-methylpropeneMonobrominated alkeneContains only one bromine atom.
1,3-Dibromo-2-methylpropeneDibrominated alkeneBromines are on different carbons (C1 and C3).
1,2-Dibromo-2-methylpropaneSaturated dibromideFully saturated with no double bonds present.
3-Bromo-2-methylpropeneMonobrominated alkeneBromine on the third carbon instead of the first.

The uniqueness of 1,1-dibromo-2-methylprop-1-ene lies in its specific arrangement of two bromine atoms at the same carbon position along with a double bond and a methyl group. This configuration imparts distinct chemical properties that differentiate it from other similar compounds .

Bromination Reaction Dynamics

The synthesis of 1,1-dibromo-2-methylprop-1-ene represents a critical transformation in organic chemistry, involving the precise addition of bromine atoms to the alkene substrate [1]. The compound, with molecular formula C₄H₆Br₂ and molecular weight 213.90 grams per mole, exhibits unique structural characteristics that influence its synthetic accessibility [1] [2].

The bromination mechanism for alkene substrates typically proceeds through electrophilic addition pathways, where molecular bromine or brominating agents attack the electron-rich carbon-carbon double bond [3] [4]. Research has demonstrated that the bromination of alkenes follows a two-step mechanism involving the formation of a bromonium ion intermediate, followed by nucleophilic attack by bromide ion to yield the final dibrominated product [4] [5]. This mechanism ensures anti-addition of bromine atoms across the double bond, resulting in stereochemically defined products [4].

For methylpropene derivatives, the bromination reaction exhibits specific kinetic characteristics that distinguish it from other alkene substrates [6]. The reaction begins with the electrophilic attack of bromine on the pi-bond electrons, forming a cyclic bromonium cation intermediate [6]. This intermediate subsequently undergoes nucleophilic attack from the backside by bromide ion, leading to the formation of the trans-dibromo product with exclusive diastereoselectivity [4] [6].

Experimental studies have revealed that the bromination rate for methylpropene substrates is significantly influenced by the electronic and steric properties of the alkene [7] [8]. The presence of methyl substituents on the alkene increases the electron density of the double bond, thereby enhancing the reactivity toward electrophilic brominating agents [7]. This increased reactivity translates to shorter reaction times and higher conversion rates compared to unsubstituted alkenes [7] [8].

Substrate TypeReaction Time (hours)Conversion Rate (%)Product Selectivity
Methylpropene derivatives2-485-95>95% anti-addition
Unsubstituted alkenes6-1270-85>90% anti-addition
Electron-deficient alkenes12-2450-7085-90% anti-addition

Recent advances in bromination methodology have demonstrated that 1,3-dibromo-5,5-dimethylhydantoin serves as an effective bromine source for the synthesis of dibrominated alkenes [9] [10]. This reagent offers several advantages over molecular bromine, including improved safety profiles and enhanced reaction control [9] [10]. The use of 1,3-dibromo-5,5-dimethylhydantoin enables catalyst-free dibromination under mild reaction conditions, achieving excellent yields and exclusive diastereoselectivity [9].

Catalytic Systems for Selective Synthesis

The development of catalytic systems for the selective synthesis of 1,1-dibromo-2-methylprop-1-ene has emerged as a significant area of research focus [7] [8]. Traditional bromination methods often suffer from poor selectivity and harsh reaction conditions, necessitating the development of more sophisticated catalytic approaches [7].

Lewis acid catalysts have demonstrated particular effectiveness in promoting selective bromination reactions [11] [7]. These catalysts function by activating the brominating agent toward electrophilic attack while simultaneously coordinating to the alkene substrate to control regioselectivity [7]. Experimental investigations have revealed that ferric chloride and aluminum tribromide exhibit exceptional performance as Lewis acid catalysts for methylpropene bromination [11] [7].

The mechanism of Lewis acid-catalyzed bromination involves the formation of a catalyst-substrate complex that pre-organizes the reactants for optimal orbital overlap [7]. This pre-organization results in enhanced reaction rates and improved selectivity compared to uncatalyzed reactions [7]. Studies have shown that Lewis acid catalysis can reduce reaction times by up to 75% while maintaining high product yields [7].

Brønsted acid catalysts represent another important class of catalytic systems for bromination reactions [12] [13]. These catalysts operate through protonation of the brominating agent, generating highly electrophilic bromine species that readily attack electron-rich alkenes [12]. Sulfuric acid and trifluoroacetic acid have emerged as particularly effective Brønsted acid catalysts for this transformation [12].

Catalyst TypeLoading (mol%)Reaction Time (hours)Yield (%)Selectivity
Ferric chloride5-101-290-95>98%
Aluminum tribromide5-152-385-92>95%
Sulfuric acid10-203-488-93>92%
Trifluoroacetic acid5-102-391-96>96%

Heterogeneous catalytic systems have gained increasing attention due to their potential for catalyst recycling and simplified product isolation [7] [8]. Supported metal catalysts, particularly those based on palladium and platinum, have shown promising results for selective alkene bromination [7]. These catalysts offer the advantage of easy separation from reaction products and can be reused multiple times without significant loss of activity [7].

The optimization of catalytic systems requires careful consideration of multiple parameters, including catalyst loading, reaction temperature, and substrate concentration [7] [8]. Systematic optimization studies have revealed that optimal catalyst loadings typically range from 5-15 mole percent, depending on the specific catalyst and substrate combination [7]. Higher catalyst loadings generally lead to increased reaction rates but may also promote undesired side reactions [7].

Solvent Effects and Reaction Kinetics

The choice of solvent plays a crucial role in determining the efficiency and selectivity of bromination reactions [14] [15] [16]. Solvent effects influence multiple aspects of the reaction, including the solubility of reactants, the stability of intermediates, and the overall reaction kinetics [14] [15].

Polar solvents have been found to accelerate bromination reactions by stabilizing the charged transition states and intermediates [14] [15]. The dielectric constant of the solvent correlates strongly with reaction rates, with higher dielectric constants generally leading to faster reactions [14]. This enhancement is attributed to better solvation of the ionic species formed during the bromination process [14] [15].

Experimental kinetic studies have revealed that bromination reactions in polar solvents follow second-order kinetics, with the rate being first-order in both alkene and brominating agent concentrations [17] [18]. The rate constant for bromination in polar media can be up to ten times higher than in nonpolar solvents [17] [19]. This dramatic solvent effect has been attributed to the stabilization of the polar transition state by the solvent molecules [17] [19].

SolventDielectric ConstantRate Constant (M⁻¹s⁻¹)Reaction Half-life (minutes)
Acetonitrile37.52.8 × 10⁴15-20
Methanol32.71.9 × 10⁴20-25
Dichloromethane8.94.2 × 10³45-60
Cyclohexane2.01.1 × 10³120-180

The influence of hydrogen bonding solvents on bromination kinetics has been extensively investigated [15] [20]. Protic solvents such as alcohols and water can form hydrogen bonds with the brominating agent, thereby modifying its electrophilicity [15] [20]. These interactions can lead to either activation or deactivation of the brominating species, depending on the specific solvent and reaction conditions [15] [20].

Chlorinated solvents have traditionally been favored for bromination reactions due to their excellent solubility properties for both organic substrates and brominating agents [16] [21]. Carbon tetrachloride and chloroform provide inert reaction media that do not interfere with the bromination process [16]. However, the environmental concerns associated with chlorinated solvents have prompted research into alternative solvent systems [21].

Green solvent alternatives have been developed to address environmental sustainability concerns [21] [22]. 2-Methyltetrahydrofuran and ionic liquids have emerged as promising alternatives to traditional chlorinated solvents [21] [22]. These solvents offer comparable reaction rates and selectivities while providing improved environmental profiles [21] [22].

The temperature dependence of bromination kinetics follows Arrhenius behavior, with activation energies typically ranging from 40-60 kilojoules per mole [15] [17]. Higher temperatures generally accelerate the reaction but may also lead to decreased selectivity due to increased thermal motion and reduced discrimination between different reaction pathways [17]. Optimal reaction temperatures for selective bromination typically range from 0-25 degrees Celsius [17] [19].

XLogP3

3.3

Exact Mass

213.88158 g/mol

Monoisotopic Mass

211.88363 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-08-11

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